1-Ethynyl-4-(4-fluorophenethoxy)benzene
Description
1-Ethynyl-4-(4-fluorophenethoxy)benzene is an aromatic compound featuring a terminal alkyne group (–C≡CH) attached to a benzene ring substituted with a 4-fluorophenethoxy moiety (–OCH₂CH₂C₆H₄F). This structure combines the electronic effects of the ethynyl group with the steric and polar characteristics imparted by the fluorinated phenethoxy chain.
Properties
IUPAC Name |
1-ethynyl-4-[2-(4-fluorophenyl)ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-2-13-5-9-16(10-6-13)18-12-11-14-3-7-15(17)8-4-14/h1,3-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCPSHYESUZRCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethynyl-4-(4-fluorophenethoxy)benzene typically involves organic synthesis reactions such as etherification, reduction, and substitution reactions . The specific synthetic routes and reaction conditions can vary, but common methods include the use of catalysts and specific reagents to achieve the desired product. Industrial production methods may involve scaling up these reactions to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
1-Ethynyl-4-(4-fluorophenethoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1-Ethynyl-4-(4-fluorophenethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological processes and interactions at the molecular level.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-(4-fluorophenethoxy)benzene involves its interaction with specific molecular targets and pathways. The ethynyl and fluorophenethoxy groups may interact with enzymes or receptors, leading to changes in biological activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical and spectral properties of 1-Ethynyl-4-(4-fluorophenethoxy)benzene with analogous compounds:
Key Observations :
- Electronic Effects : The electron-withdrawing –CF₃ and –OCF₃ groups reduce electron density on the benzene ring, as evidenced by downfield shifts in aromatic protons (δ 7.31–7.42 ppm) . The 4-fluorophenethoxy group likely exerts a similar effect due to the fluorine atom’s electronegativity.
Reactivity in Chemical Reactions
Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- 1-Ethynyl-4-(trifluoromethyl)benzene reacts with benzyl azide to form 1-benzyl-4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole. However, its low solubility in flow systems necessitates dilution to avoid precipitation .
- 1-Ethynyl-4-(4-fluorophenethoxy)benzene is expected to exhibit similar reactivity, but its bulky substituent may reduce reaction efficiency in constrained environments (e.g., microfluidic reactors).
Hydrogenation Selectivity
- 1-Ethynyl-4-(phenylethynyl)benzene undergoes selective hydrogenation of terminal alkynes to alkenes using Pt1/N–C catalysts (99% selectivity), whereas internal alkynes remain intact. In contrast, non-selective Pt–NPs/N–C catalysts hydrogenate both alkyne types .
- The 4-fluorophenethoxy group’s electron-withdrawing nature may further enhance selectivity in hydrogenation by stabilizing transition states involving terminal alkynes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
